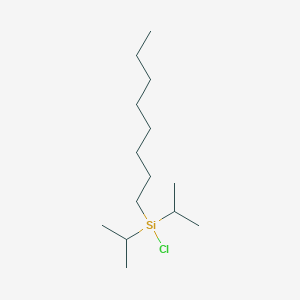

n-Octyldiisopropylchlorosilane

描述

Structure

3D Structure

属性

IUPAC Name |

chloro-octyl-di(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31ClSi/c1-6-7-8-9-10-11-12-16(15,13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALITQCKMBTLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C(C)C)(C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403446 | |

| Record name | Chlorodiisopropyloctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117559-37-2 | |

| Record name | Chlorodiisopropyloctylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiisopropyloctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Characterization for N Octyldiisopropylchlorosilane

Established Synthetic Pathways for n-Octyldiisopropylchlorosilane

The primary routes for synthesizing this compound involve the sequential substitution of chlorine atoms on a silicon precursor using Grignard reagents or the catalytic addition of a silicon hydride to an alkene.

Grignard Reagent-Based Syntheses (e.g., from Trichlorosilane (B8805176) and Isopropylmagnesium Chloride)

A foundational method for the synthesis of this compound involves a multi-step Grignard reaction sequence. This approach first requires the synthesis of the key intermediate, diisopropylchlorosilane, which is subsequently alkylated with an octyl group.

The initial step is the formation of diisopropylchlorosilane from trichlorosilane (SiHCl₃) and isopropylmagnesium chloride. google.comchemicalbook.com In this process, magnesium metal reacts with 2-chloropropane (B107684) in a solvent such as tetrahydrofuran (B95107) (THF) to generate the isopropyl Grignard reagent. google.com This reagent is then carefully reacted with trichlorosilane. The stoichiometry is controlled to replace two chlorine atoms with isopropyl groups. The reaction is highly exothermic and requires careful temperature control, typically between -10 °C and 0 °C during the addition, to ensure selective disubstitution and prevent the formation of triisopropylsilane. google.com The reaction mixture is allowed to react for a period of 0.5 to 3.0 hours before workup. google.com

The second step involves the reaction of the generated diisopropylchlorosilane with a second Grignard reagent, octylmagnesium bromide. This reagent is prepared separately by reacting 1-bromooctane (B94149) with magnesium metal in a suitable ether solvent, such as diethyl ether. prepchem.com The subsequent addition of octylmagnesium bromide to diisopropylchlorosilane results in the displacement of the hydrogen on the silicon atom, forming n-octyldiisopropylsilane, or more commonly, the remaining chlorine atom if starting from a diisopropyldichlorosilane (B1349932) intermediate, to yield the final product, this compound. The final product is isolated and purified by fractional distillation. google.com

A representative reaction scheme is as follows:

2 (CH₃)₂CHCl + 2 Mg → 2 (CH₃)₂CHMgCl

2 (CH₃)₂CHMgCl + SiHCl₃ → ((CH₃)₂CH)₂SiHCl + 2 MgCl₂

CH₃(CH₂)₇Br + Mg → CH₃(CH₂)₇MgBr

((CH₃)₂CH)₂SiHCl + CH₃(CH₂)₇MgBr → CH₃(CH₂)₇SiH(CH(CH₃)₂)₂ + MgBrCl

Alternatively, if diisopropyldichlorosilane is used: ((CH₃)₂CH)₂SiCl₂ + CH₃(CH₂)₇MgBr → CH₃(CH₂)₇SiCl(CH(CH₃)₂)₂ + MgBrCl

Approaches Involving Hydrosilylation as a Precursor

Hydrosilylation offers an alternative and highly atom-economical route to this compound. This method involves the catalytic addition of a Si-H bond across the double bond of an alkene. epfl.ch In this specific synthesis, diisopropylchlorosilane acts as the precursor, and 1-octene (B94956) is the alkene.

The reaction is catalyzed by a transition metal complex, with platinum-based catalysts like Karstedt's catalyst being traditionally used. princeton.edu However, significant research has focused on developing catalysts based on more abundant and less expensive metals such as nickel, cobalt, and iron. princeton.edunih.gov The reaction typically proceeds with anti-Markovnikov selectivity, meaning the silicon atom adds to the terminal carbon of 1-octene, yielding the desired linear n-octyl product. nih.gov The process is valued for its high selectivity and the fact that it generates no byproducts other than the desired silane (B1218182).

The general reaction is: ((CH₃)₂CH)₂SiHCl + CH₂=CH(CH₂)₅CH₃ --(Catalyst)--> CH₃(CH₂)₇SiCl(CH(CH₃)₂)₂

This method is particularly advantageous for grafting molecules onto silicone polymers via their Si-H groups. oakwoodchemical.com

Alternative Synthetic Strategies and Reagents Utilized

While Grignard reactions and hydrosilylation are the most direct methods, other catalytic strategies have been developed for forming silicon-carbon bonds that represent alternative, though less direct, routes. These advanced methods often focus on overcoming the limitations of classical approaches, such as the poor selectivity in reactions with highly reactive organometallics.

One such strategy is the palladium-catalyzed cross-coupling of chlorosilanes with organoaluminum reagents. sci-hub.se This method has been shown to be effective for the selective methylation of di- and trichlorosilanes. A combination of a palladium catalyst and a phosphine (B1218219) ligand like DavePhos can selectively convert various chlorosilanes to their monosubstituted products. sci-hub.se

Another approach involves the nickel-catalyzed alkylation of chlorosilanes, which also utilizes organoaluminum reagents to achieve the selective synthesis of alkylmonochlorosilanes from di- and trichlorosilanes. researchgate.net Furthermore, copper-catalytic systems have been developed for the cross-coupling of aryl iodides with chlorosilanes under reductive conditions, demonstrating the increasing utility of base metals in Si-C bond formation. rsc.org These methods highlight the ongoing development in the catalytic synthesis of complex organosilanes.

Optimization of Synthesis Parameters for Enhanced Reaction Efficiency and Purity

The successful synthesis of this compound with high yield and purity depends heavily on the careful optimization of several reaction parameters.

Investigation of Reaction Conditions (e.g., solvent systems, temperature profiles, reaction duration)

For the Grignard-based synthesis of the diisopropylchlorosilane precursor, reaction conditions are critical. The choice of solvent, typically an ether like tetrahydrofuran (THF), is crucial for stabilizing the Grignard reagent. google.com Temperature control is paramount; the addition of trichlorosilane to the Grignard reagent is performed at cryogenic temperatures (e.g., -10 to 0 °C) to manage the exothermic reaction and improve selectivity. google.com Reaction duration is also optimized, with holding times of 0.5 to 3 hours being typical to ensure the reaction goes to completion. google.com

The table below, based on patent literature for the synthesis of the diisopropylchlorosilane precursor, illustrates the impact of reaction conditions on yield and purity. google.com

Table 1: Optimization of Diisopropylchlorosilane Synthesis via Grignard Reaction google.com

| Molar Ratio (SiHCl₃:Mg) | Solvent System | Temperature Profile | Reaction Duration (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1:2.5 | THF / n-Hexane | -10 to 0 °C (addition) | 0.5 - 1 | 60 | 95.0 |

| 1:2.0 | THF / n-Hexane | -10 to 0 °C (addition) | 0.5 - 1 | 50 | 95.0 |

In hydrosilylation, the solvent (or lack thereof), temperature, and reaction time are optimized based on the specific catalyst used. For instance, some cobalt-catalyzed hydrosilylations of 1-octene are performed at room temperature, while others may require heating. nih.gov The concentration of the catalyst and reactants also plays a significant role in reaction efficiency.

Catalytic Systems Employed in this compound Synthesis

The choice of catalyst is central to the hydrosilylation pathway. While platinum complexes have been the industrial standard, research into first-row transition metals has yielded highly active and selective catalysts. These systems offer a more sustainable and cost-effective alternative. Key catalytic systems for the hydrosilylation of 1-octene, a model substrate for the synthesis of the octyl chain, include those based on cobalt, nickel, and iron.

The following table summarizes the performance of various catalytic systems in the hydrosilylation of 1-octene with different silanes, providing insight into the catalysts applicable for this compound synthesis.

Table 2: Comparison of Catalytic Systems for Hydrosilylation of 1-Octene

| Catalyst System | Silane Used | Yield (%) | Selectivity (anti-Markovnikov) | Reference |

|---|---|---|---|---|

| Cobalt(II) amide / NHC | HSi(OEt)₃ | 42-98 | High (Linear product) | nih.gov |

| Ni(II) / ⁱPrDI Ligand | HSi(OEt)₃ | 96 | >98% | princeton.edu |

| Fe-NNN pincer complex | PhSiH₃ | 95 | High | nih.gov |

| Ni-NNN pincer complex | Ph₂SiH₂ | 98 (conversion) | High | nih.gov |

These modern catalysts, particularly those with pincer-type ligands, exhibit high thermal stability and well-defined reactivity, allowing for excellent control over the hydrosilylation process. nih.gov

Advanced Purification and Isolation Techniques for Research-Grade Material

The synthesis of this compound results in a crude product that contains unreacted starting materials, by-products, and solvents. Achieving the high purity required for research and specialized applications, such as in the formation of self-assembled monolayers or as a derivatizing agent in sensitive analytical procedures, mandates rigorous purification.

A common synthetic route involves the reaction of a Grignard reagent or an organolithium compound with a suitable chlorosilane precursor. Following the reaction, a typical workup procedure includes quenching the reaction mixture, often with an aqueous solution like saturated sodium bicarbonate, to neutralize any remaining reactive species. google.com The organic phase is then separated, and the desired product is isolated through extraction with an appropriate solvent, such as ethyl acetate. google.com The organic extracts are subsequently dried over an anhydrous agent like magnesium sulfate (B86663) to remove residual water, which is crucial as chlorosilanes are highly susceptible to hydrolysis.

For obtaining research-grade material, fractional distillation under reduced pressure is the most effective and widely employed technique. This method separates compounds based on differences in their boiling points. By lowering the pressure, the boiling point of this compound is significantly reduced, which prevents thermal degradation that might occur at higher temperatures. This process effectively removes lower-boiling solvents and more volatile impurities, as well as higher-boiling by-products, yielding a final product of high purity. For related chlorosilanes, fractional distillation has been cited as a standard purification method. chemicalbook.com

In some instances, where the compound is used in less demanding applications or sourced from a high-quality supplier, it may be used as received without further purification, indicating that commercial grades can achieve purities greater than 95%. squarespace.comunibo.it

Advanced Analytical Characterization Techniques in Structural and Compositional Elucidation

To confirm the identity, structure, and purity of this compound, a suite of advanced analytical techniques is employed. These methods provide complementary information, ensuring a thorough characterization of the molecule.

Spectroscopic Methods for Molecular Structure Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the silicon environment.

¹H NMR: The proton NMR spectrum is used to confirm the presence and connectivity of the octyl and isopropyl groups. The spectrum would show characteristic signals for the methyl protons of the isopropyl groups, the methine protons of the isopropyl groups, and the various methylene (B1212753) and methyl protons of the n-octyl chain.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Each carbon atom in the n-octyl and isopropyl groups will produce a distinct signal.

²⁹Si NMR: Silicon NMR is particularly valuable for organosilicon compounds. For chlorosilanes, the ²⁹Si nucleus typically resonates in a characteristic chemical shift range (e.g., -10 to +20 ppm), confirming the silicon bonding environment.

Interactive Table 1: Predicted NMR Data for this compound This table presents predicted chemical shifts (δ) in parts per million (ppm). Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH(CH₃)₂ | ~1.1 | Doublet |

| -CH(CH₃)₂ | ~1.2 - 1.4 | Multiplet | |

| -Si-CH₂-(CH₂)₆-CH₃ | ~0.8 - 1.0 | Multiplet | |

| -(CH₂)₆-CH₃ | ~1.2 - 1.6 | Multiplet | |

| -(CH₂)₆-CH₃ | ~0.88 | Triplet | |

| ¹³C NMR | -CH(CH₃)₂ | ~17 - 19 | - |

| -CH(CH₃)₂ | ~14 - 16 | - | |

| -Si-CH₂- | ~15 - 17 | - | |

| -CH₂- (C2-C7) | ~22 - 34 | - | |

| -CH₃ (octyl) | ~14 | - |

| ²⁹Si NMR | -Si-Cl | ~-10 to +20 | - |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the alkyl C-H bonds. Key diagnostic peaks include the Si-Cl and Si-C stretching vibrations.

Interactive Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C-H | Stretch | 2850 - 2960 |

| C-H | Bend | 1365 - 1465 |

| Si-C | Stretch | 1250 - 1300 |

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm its structure. In electron ionization (EI) mode, the molecule will fragment in a predictable manner. The analysis of the molecular ion peak and fragment ions, such as the characteristic loss of a chlorine atom ([M-Cl]⁺), can verify the compound's identity and purity. chemscene.com

Interactive Table 3: Expected Mass Spectrometry (MS) Fragments for this compound

| m/z (mass-to-charge ratio) | Fragment Ion | Interpretation |

|---|---|---|

| 262/264 | [C₁₄H₃₁ClSi]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopes |

| 227 | [C₁₄H₃₁Si]⁺ | Loss of Chlorine radical ([M-Cl]⁺) |

| 219 | [C₁₁H₂₄ClSi]⁺ | Loss of Propyl radical |

| 149 | [C₈H₁₈ClSi]⁺ | Loss of Isopropyl group and Propylene |

Chromatographic Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for assessing the purity of this compound by separating it from impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for purity determination. google.com Given the non-polar nature of this compound, a reversed-phase HPLC method is typically employed. A C18 or C8 stationary phase column would be suitable, with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and water. ejgm.co.uk Due to the lack of a strong UV-Vis chromophore, detection can be challenging. Universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector are often necessary for quantification. The method can effectively separate the main compound from hydrolysis products (silanols) and other synthesis-related impurities.

Interactive Table 4: Exemplary High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |

| Injection Vol. | 10 µL |

| Column Temp. | 30 °C |

Advanced Diffraction Techniques for Solid-State Characterization

Standard diffraction techniques like X-ray Diffraction (XRD) are primarily used for the characterization of crystalline solid materials to determine their atomic and molecular structure. rroij.comresearchgate.net Since this compound is a liquid at ambient temperature, these conventional solid-state techniques are not directly applicable.

However, if the compound were crystallized at low temperatures, single-crystal or powder XRD could be employed to determine its precise three-dimensional structure and crystal packing. Such information is crucial for understanding intermolecular interactions in the solid state.

For liquid samples or thin films, which are relevant to the applications of silanes in surface modification, other advanced scattering techniques can be utilized. Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful surface-sensitive technique that can probe the molecular ordering and orientation of molecules in thin films or at interfaces. core.ac.uk If this compound were used to form a monolayer on a substrate, GIWAXS could provide valuable insights into the packing and alignment of the alkyl and isopropyl groups on the surface.

Reaction Chemistry and Mechanistic Studies of N Octyldiisopropylchlorosilane

Fundamental Reaction Pathways

The reactivity of n-octyldiisopropylchlorosilane is primarily dictated by the silicon-chlorine bond, which is susceptible to cleavage by nucleophiles. This allows for a range of chemical transformations at the silicon center.

The chlorine atom in this compound serves as a good leaving group, facilitating nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic silicon atom, leading to the displacement of the chloride ion. universalclass.comscience-revision.co.uk Common nucleophiles include alcohols, amines, and thiols, which react to form the corresponding silyl (B83357) ethers, silylamines, and silyl thioethers, respectively. The bulky isopropyl groups on the silicon atom provide steric hindrance, which can influence the rate and selectivity of the substitution reaction.

The general mechanism for nucleophilic substitution at a silicon center can proceed through either an SN1 or SN2 pathway, depending on the nature of the alkyl halide. science-revision.co.uk In the case of this compound, the presence of bulky substituents may favor a dissociative or SN1-like mechanism under certain conditions. However, the bimolecular SN2 mechanism, involving a five-coordinate silicon intermediate or transition state, is also a plausible pathway. science-revision.co.uk

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent | Product |

| Alcohol | R-OH | n-Octyldiisopropyl(alkoxy)silane |

| Amine | R-NH₂ | n-Octyldiisopropyl(amino)silane |

| Thiol | R-SH | n-Octyldiisopropyl(thio)silane |

In the presence of water, this compound undergoes hydrolysis, a reaction where the silicon-chlorine bond is cleaved to form a silanol (B1196071) (R₃Si-OH) and hydrochloric acid. gelest.comyoutube.comyoutube.com This reaction is often the initial step in the formation of larger silicon-containing structures. researchgate.net The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net

The resulting silanol is often unstable and can undergo condensation reactions with other silanol molecules or with unreacted chlorosilane. youtube.comyoutube.com This process involves the elimination of a water molecule to form a siloxane bond (Si-O-Si), leading to the formation of disiloxanes, and subsequently, larger oligosiloxanes and polysiloxanes. researchgate.net The extent of condensation can be controlled by adjusting the reaction conditions, such as the concentration of water and the temperature. researchgate.net In controlled environments, it is possible to favor the formation of specific oligomeric structures.

The reactivity of this compound allows for the synthesis of a wide array of organosilicon derivatives. rsc.org By reacting it with various nucleophiles, functional groups can be introduced onto the silicon atom, leading to compounds with tailored properties. For example, reaction with a diol can lead to the formation of cyclic silyl ethers.

Furthermore, controlled hydrolysis and condensation reactions can be utilized to produce well-defined organosilicon oligomers. google.com These oligomers, containing repeating n-octyldiisopropylsilyl units, can exhibit unique properties due to the interplay of the flexible siloxane backbone and the bulky organic substituents. The ability to form such oligomers is crucial for applications where precise molecular architecture is required. google.com

Mechanistic Insights into Silylation Processes

Silylation, the process of introducing a silyl group into a molecule, is a cornerstone of organosilicon chemistry. This compound serves as an effective silylating agent, finding applications in both organic synthesis and materials science.

In organic synthesis, this compound is employed as a silylating agent to protect sensitive functional groups, particularly hydroxyl and amine groups. weebly.comorganic-chemistry.org The silylation reaction involves the substitution of an active hydrogen in the functional group with the n-octyldiisopropylsilyl group. This "protecting group" strategy prevents the functional group from undergoing unwanted reactions during subsequent synthetic steps. weebly.comorganic-chemistry.org

The choice of a silylating agent is critical, and the bulky diisopropyl groups in this compound offer a degree of steric protection. The stability of the resulting silyl ether or silylamine can be tuned, and the protecting group can be removed under specific conditions when its function is no longer needed. weebly.com The use of a base, such as a tertiary amine, is common in these reactions to neutralize the hydrochloric acid byproduct.

Table 2: Use of this compound as a Protecting Group

| Functional Group to Protect | Reagents | Protected Functional Group |

| Alcohol (-OH) | This compound, Base | Silyl Ether (-O-Si(iPr)₂(n-Oct)) |

| Amine (-NH₂) | This compound, Base | Silylamine (-NH-Si(iPr)₂(n-Oct)) |

The reaction of this compound with surfaces containing hydroxyl groups, such as silica (B1680970) or other metal oxides, is a key application in surface modification. ajol.infomdpi.com The mechanism involves the chemisorption of the silane (B1218182) onto the surface. mdpi.com Initially, the chlorosilane reacts with surface-bound water or silanol groups (Si-OH) to form a covalent Si-O-Si linkage, anchoring the n-octyldiisopropylsilyl group to the surface. gelest.comajol.info

This process creates a self-assembled monolayer (SAM) on the substrate, where the long n-octyl chains are oriented away from the surface. This modification drastically alters the surface properties, typically rendering a hydrophilic surface hydrophobic. The density and ordering of the alkyl chains in the SAM are influenced by the reaction conditions and the steric bulk of the diisopropyl groups. The interfacial reaction mechanism is crucial for creating robust and stable modified surfaces for applications such as chromatography, coatings, and microelectronics. gelest.commdpi.com

Catalytic Activity and Mechanisms in Specific Silane-Mediated Reactions

While this compound is typically employed as a stoichiometric reagent rather than a catalyst itself, it plays a crucial role in various reactions that are part of a broader catalytic cycle. Silanes, as a class, are integral to numerous catalytic processes, including reductions and radical-based functionalizations. beilstein-journals.orgresearchgate.net In these contexts, the silane acts as a hydride donor or a halogen atom transfer agent, often being regenerated or consumed in a cycle driven by a primary catalyst, such as a photoredox catalyst or a metal complex. beilstein-journals.orgresearchgate.net

Silane-mediated reactions frequently involve the generation of a silyl radical, which can then participate in subsequent steps. For instance, in Giese-type reactions, a photocatalyst can activate a silane to generate a silyl radical. This radical can then abstract a halogen atom from an alkyl halide, producing an alkyl radical that adds to an electron-deficient olefin. beilstein-journals.org Another significant area is the reduction of phosphine (B1218219) oxides back to phosphines, enabling catalytic cycles like the Wittig and Staudinger reactions. researchgate.net In such processes, a hydrosilane, in the presence of a co-catalyst, reduces the P=O bond, regenerating the active phosphine catalyst. researchgate.net

Reactivity and Selectivity in Diverse Chemical Environments

The reactivity of this compound is highly dependent on the conditions of the reaction, including the presence of moisture, the solvent system employed, and the inherent structural features of the molecule.

Impact of Anhydrous Conditions on Reactivity Control

The control of reactivity for chlorosilanes like this compound is critically dependent on the exclusion of water. The silicon-chlorine (Si-Cl) bond is susceptible to hydrolysis, a reaction that proceeds readily in the presence of moisture. While this compound is noted to react slowly with water, prolonged exposure or catalytic conditions can lead to the formation of the corresponding silanol (n-Octyldiisopropylsilanol) and subsequently, through condensation, a disiloxane. scribd.comgelest.com

The reaction proceeds as follows:

Hydrolysis: R₃Si-Cl + H₂O → R₃Si-OH + HCl

Condensation: 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O

To ensure that the chlorosilane engages in the desired reaction, such as the silylation of an alcohol or the modification of a surface, strictly anhydrous conditions are imperative. The presence of water not only consumes the starting material but also generates byproducts that can complicate purification and interfere with the intended chemical transformation. Therefore, reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) using dried solvents and glassware.

Influence of Solvent Systems on Reaction Kinetics and Selectivity

The choice of solvent significantly affects the kinetics and selectivity of reactions involving this compound. rsc.org Reactions of chlorosilanes with nucleophiles generally proceed via a nucleophilic substitution mechanism at the silicon center, which can have characteristics of both Sₙ2 and Sₙ1 pathways depending on the substrate, nucleophile, and solvent. nih.gov

Solvent polarity plays a crucial role. researchgate.net

Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (ACN) are often used for silane reactions. core.ac.uk These solvents can dissolve ionic reagents and stabilize charged intermediates or transition states that may form during the reaction, potentially increasing the reaction rate. researchgate.netlibretexts.org For an Sₙ2-like mechanism, where a partial charge develops in the transition state, a polar solvent can lower the activation energy.

Nonpolar Solvents: In less polar solvents like hexanes, reaction rates may be slower. However, for certain applications, these solvents are preferred to minimize side reactions or to control selectivity.

Polar Protic Solvents: Protic solvents like water and alcohols are generally avoided as they can react directly with the chlorosilane, as discussed in the previous section. libretexts.orgscispace.com

A study involving the synthesis of a pentacene (B32325) derivative utilized this compound in a solution of THF, a common polar aprotic solvent for such transformations. core.ac.uk The solvent's ability to solvate the reacting species without directly participating in the reaction is key to achieving the desired product. core.ac.uk The kinetics of such reactions are sensitive to the solvent's dielectric constant and its ability to form solvent cages around the reactants. researchgate.netscispace.com

| Solvent Type | Examples | General Effect on this compound Reactivity |

|---|---|---|

| Polar Aprotic | THF, DMF, Acetonitrile | Generally accelerates Sₙ2-type reactions by stabilizing charged transition states. researchgate.netlibretexts.org Commonly used for silylation. core.ac.uk |

| Nonpolar | Hexanes, Toluene | Slower reaction rates. May be used to control selectivity or for specific applications like surface modification. |

| Polar Protic | Water, Alcohols | Reacts with the Si-Cl bond, leading to hydrolysis or alcoholysis. Generally avoided unless solvolysis is the intended reaction. libretexts.orgscispace.com |

Steric and Electronic Effects of Alkyl and Isopropyl Substituents on Silicon Reactivity

The reactivity of the silicon center in this compound is a direct consequence of the electronic and steric effects exerted by its substituents: two isopropyl groups, one n-octyl group, and one chlorine atom. wikipedia.org

Steric Effects: The most significant feature is the steric hindrance provided by the two bulky isopropyl groups attached to the silicon atom. wikipedia.org This steric bulk shields the electrophilic silicon center, physically obstructing the approach of nucleophiles. numberanalytics.com This hindrance dramatically reduces the reactivity of this compound compared to less substituted chlorosilanes (e.g., trimethylchlorosilane) or those with linear alkyl groups. This reduced reactivity can be advantageous, allowing for greater selectivity in reactions. The n-octyl group, being a long, flexible chain, contributes less to steric hindrance directly at the silicon center compared to the branched isopropyl groups.

Electronic Effects: The alkyl groups (isopropyl and n-octyl) are electron-donating through an inductive effect (σ-donation). libretexts.orgpurechemistry.org This donation of electron density to the silicon atom reduces its partial positive charge (electrophilicity), making it inherently less reactive towards nucleophiles. The chlorine atom, being highly electronegative, has a strong electron-withdrawing inductive effect, which makes the silicon atom electrophilic and activates the Si-Cl bond for nucleophilic attack. The net reactivity is a balance between the deactivating electronic effect and significant steric hindrance of the alkyl groups versus the activating effect of the chlorine atom.

| Substituent | Primary Effect | Impact on Reactivity |

|---|---|---|

| Two Isopropyl Groups | Strong Steric Hindrance | Decreases reaction rates by shielding the silicon center from nucleophilic attack. numberanalytics.com |

| n-Octyl Group | Inductive Electron Donation | Slightly decreases the electrophilicity of the silicon atom. |

| Chlorine Atom | Inductive Electron Withdrawal | Increases the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack. Acts as a good leaving group. |

This combination of pronounced steric hindrance and moderate electronic deactivation makes this compound a selective silylating agent, valuable for applications where controlled reactivity is essential, such as in the synthesis of complex molecules or the preparation of highly stable modified surfaces. scribd.comgelest.com

Applications in Advanced Materials Science and Engineering

Surface Engineering and Interface Modification

The unique structure of n-Octyldiisopropylchlorosilane, featuring a reactive chlorosilane head and bulky diisopropyl groups alongside an n-octyl chain, makes it highly effective for altering the surface properties of various substrates.

The functionalization of substrates is a key process for creating materials with specific, desired characteristics. arxiv.org this compound is employed to chemically graft a silane (B1218182) layer onto surfaces containing hydroxyl groups, such as silica (B1680970) and other metal oxides. This process, known as silanization, effectively alters the substrate's surface chemistry. The covalent bond formed between the silicon atom and the substrate's oxygen atoms ensures a durable and stable modification. This functionalization is a foundational step in producing materials for specialized applications, including the fabrication of advanced electronic and sensing devices. arxiv.org The choice of silane allows for precise control over the final surface properties, enabling the engineering of interfaces at a molecular level. arxiv.orgarxiv.org

A primary application of this compound is the creation of hydrophobic, or water-repellent, surfaces. The long n-octyl chain, an alkyl group, attached to the silicon atom is inherently nonpolar and thus repels water. When a surface is functionalized with this compound, these octyl groups orient away from the substrate, forming a dense, nonpolar layer that prevents water from wetting the surface.

The degree of hydrophobicity is typically quantified by measuring the water contact angle. nih.gov A higher contact angle signifies greater hydrophobicity. Surfaces treated with this compound exhibit significantly increased contact angles, confirming the formation of a hydrophobic layer. The characterization of such surfaces is crucial for the development of advanced materials where water repellency is a key feature. aalto.fi

Table 1: Research Findings on Surface Modification

| Parameter | Observation | Significance | Citation |

| Surface Chemistry | Covalent bonding of silane to hydroxylated surfaces. | Creates a durable, chemically-modified surface. | arxiv.org |

| Hydrophobicity | Formation of a nonpolar surface layer from n-octyl groups. | Imparts water-repellent properties to the substrate. | gelest.com |

| Contact Angle | Significant increase in water contact angle after treatment. | Quantifiable evidence of increased hydrophobicity. | nih.gov |

Effective adhesion between different materials, particularly polymers and inorganic substrates, is a common challenge in materials science. researchgate.net Silane coupling agents like this compound can act as molecular bridges at the interface, enhancing adhesion. The chlorosilane group reacts with the inorganic substrate (like glass or metal), while the n-octyl group can physically entangle or interact with the polymer matrix of a coating or adhesive. researchgate.net This dual reactivity promotes a stronger bond at the interface, improving the durability and performance of the composite material. nih.gov This is particularly relevant for silicone-based polymers and protective coatings where long-term stability is essential. researchgate.netnih.gov

Surface energy is a key property that dictates how a liquid interacts with a solid surface. mdpi.com To achieve good wetting, the surface tension of a liquid coating must be lower than the surface energy of the substrate. specialchem.com By functionalizing a high-surface-energy substrate with this compound, the surface energy is effectively lowered. This is due to the replacement of high-energy polar groups (like hydroxyls) with low-energy nonpolar octyl groups. This modulation allows for precise control over the wetting behavior, which is critical in applications such as coatings, printing, and microfluidics. specialchem.comnih.gov The ability to turn a normally wetting surface into a non-wetting one is a powerful tool in surface engineering. nih.gov

Role in Chromatographic Stationary Phases and Separation Science

In the field of separation science, particularly High-Performance Liquid Chromatography (HPLC), the stationary phase is a critical component that determines the separation's efficiency and selectivity. nih.govchromtech.com

This compound is a key reagent used to create robust and efficient stationary phases for reversed-phase HPLC (RP-HPLC). gelest.com In this technique, a nonpolar stationary phase is used with a polar mobile phase to separate compounds based on their hydrophobicity. chromtech.com

The compound is chemically bonded to a support material, most commonly silica particles. The resulting stationary phase has C8 (n-octyl) chains that provide the nonpolar character for hydrophobic interactions. A critical feature of this compound is the presence of two bulky isopropyl groups attached to the silicon atom. These groups provide steric protection to the underlying siloxane bonds that link the silane to the silica support. This steric hindrance shields the bonds from hydrolysis, especially under the harsh pH conditions sometimes used in HPLC separations. chromatographyonline.com This leads to stationary phases with enhanced chemical stability and a longer operational lifetime. elsevierpure.com The combination of the C8 chain for separation and the diisopropyl groups for stability results in HPLC columns that offer both high efficiency and exceptional durability. gelest.comgoogleapis.com

Table 2: Impact of this compound in HPLC

| Feature | Function | Benefit in HPLC | Citation |

| n-Octyl (C8) Group | Provides a nonpolar surface. | Enables separation of molecules based on hydrophobicity. | chromtech.com |

| Diisopropyl Groups | Sterically hinders the siloxane bond. | Increases the chemical stability of the stationary phase, especially at high pH. | gelest.comchromatographyonline.com |

| Chlorosilane Group | Reacts with silica support. | Covalently bonds the stationary phase to the support material for durability. | mdpi.com |

Modification of Porous Inorganic/Organic Hybrid Particles for Chromatographic Separations

The performance of modern chromatographic separations heavily relies on the nature of the stationary phase. Porous inorganic/organic hybrid particles represent a significant advancement in this area, offering improved chemical stability and efficiency over traditional silica-based materials. google.comgoogle.comresearchgate.net The surface modification of these hybrid particles is a critical step in creating high-performance liquid chromatography (HPLC) stationary phases, and this compound serves as a key reagent in this process. gelest.comgelest.com

The modification process involves covalently bonding the silane to the surface of the porous particles. google.comgoogle.com These hybrid particles, often composed of materials with formulas like SiO₂/(R²pR⁴qSiOt)n, possess a chromatographically-enhancing pore geometry with average pore diameters typically between 100 to 300 Å. google.com The goal of surface modification is to tailor the particle's surface chemistry to control its interaction with analytes in the mobile phase.

Research has shown that hybrid materials with low micropore surface area—defined as the surface area in pores with diameters of 34 Å or less—lead to significant chromatographic enhancements, including high separation efficiency and excellent mass transfer properties. google.comgoogle.com The use of modifying agents like this compound, which falls under the general formula Za(R′)bSi—R, allows for the creation of stationary phases with high stability and efficiency. google.comgelest.comgelest.com The bulky diisopropyl groups on the silicon atom provide steric protection for the resulting siloxane bond on the particle surface, shielding it from hydrolysis, especially under the aggressive pH conditions sometimes used in HPLC. This enhanced stability is a key advantage of using such reagents. researchgate.netresearchgate.net The n-octyl group provides the hydrophobic character (C8) of the stationary phase, making it suitable for reversed-phase chromatography.

| Feature | Description | Source |

| Particle Type | Porous inorganic/organic hybrid particles | google.comgoogle.com |

| Key Property | Chromatographically-enhancing pore geometry (100-300 Å avg. diameter) | google.com |

| Modification Goal | Enhance separation efficiency, stability, and mass transfer properties | google.comgoogle.com |

| Reagent Class | Surface modifier with the formula Za(R′)bSi—R | google.comgoogle.com |

| Specific Reagent | This compound for high-stability C8 phases | gelest.comgelest.com |

| Advantage | Steric protection from bulky isopropyl groups enhances hydrolytic stability | researchgate.netresearchgate.net |

Applications in Supercritical Fluid Chromatography

Supercritical fluid chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. mdpi.comnacalai.comlibretexts.org This method combines the advantages of both gas and liquid chromatography, offering high efficiency, rapid analysis times, and a greener footprint due to reduced organic solvent consumption. mdpi.comnacalai.comuva.es

The selection of the stationary phase is critical in SFC, just as it is in HPLC. mdpi.com Many stationary phases developed for HPLC, including reversed-phase materials like C8 and C18, are also employed in SFC for the separation of non-polar compounds. uva.es this compound is used as a reagent to prepare highly stable C8 stationary phases, which are valuable in SFC. gelest.comgelest.com The stability imparted by the diisopropyl groups is particularly beneficial in maintaining column integrity and performance over many analytical runs.

SFC is considered a complementary technique to HPLC, with a different retention behavior that can be advantageous for complex mixtures. uva.es The use of CO₂ as the main mobile phase component allows for detection at low UV wavelengths due to its weak absorption. nih.gov The ability to use robust and efficient stationary phases, prepared with reagents like this compound, expands the range of compounds that can be analyzed with SFC, from non-polar lipids to more polar analytes when organic modifiers are added to the mobile phase. mdpi.comuva.es

Integration into Advanced Composite Materials and Nanomaterials

The utility of this compound extends beyond chromatography into the realm of advanced materials, where it functions as a surface modifying agent and coupling agent. Its role is pivotal in enhancing the performance and durability of composites and functionalized nanomaterials.

Enhancing Interfacial Reinforcement in Polymer Composites (e.g., with glass substrates)

The mechanism involves the hydrolysis of the chloro- group on the silane to a silanol (B1196071), which then condenses with hydroxyl groups on the glass surface, forming stable covalent Si-O-Si bonds. scribd.com The n-octyl group of the silane then orients away from the surface, creating a hydrophobic layer that is compatible with the polymer matrix, thereby enhancing interfacial adhesion and stress transfer. nih.gov This improved adhesion is crucial for the mechanical strength of the composite. mdpi.com Functional silanes can significantly impact the substrate bonding, hydrolytic stability, and mechanical strength of many composite systems. scribd.com The bulky isopropyl groups in this compound contribute to forming a more robust and hydrolytically stable interphase compared to less sterically hindered silanes.

Functionalization and Stabilization of Nanostructured Materials (e.g., gold nanorods)

The unique optical and electronic properties of nanostructured materials, such as gold nanorods (GNRs), make them highly valuable for applications in sensing, imaging, and medicine. kashanu.ac.ir However, to realize their potential, these nanomaterials must be stabilized to prevent aggregation and their surfaces often need to be functionalized for specific applications. mdpi.comnih.gov

Silane coupling agents play a role in the functionalization and stabilization of nanoparticles, particularly for their immobilization on substrates like glass. kashanu.ac.ir While specific studies might use thiol-functionalized silanes to bind directly to gold, this compound can be used to create hydrophobic, self-assembled monolayers on substrate surfaces. kashanu.ac.ir This surface modification can control the environment around the nanorods, for instance, by creating a non-polar interface that influences their alignment and stability. The process of creating self-assembled monolayers of GNRs on a glass substrate often involves using a linker molecule to achieve adhesion and optimal alignment. kashanu.ac.ir By modifying a substrate with this compound, one can tailor the surface energy, which is a critical parameter for controlling the self-assembly and stability of nanostructures deposited from solution.

Interfacial Bonding and Compatibility in Heterogeneous Material Systems

The performance of any heterogeneous material system, from polymer composites to functionalized surfaces, depends on the quality of the interfacial bonding between its constituent parts. nih.govmdpi.com A strong and stable interface ensures efficient load transfer in composites and proper function in coated or modified materials. strath.ac.ukresearchgate.net Silane coupling agents like this compound are molecular bridges that enhance compatibility and adhesion between dissimilar materials, such as inorganic fillers/fibers and organic polymers. scribd.com

Contributions to Organic Synthesis and Protecting Group Chemistry

Silyl (B83357) Protection Strategies for Organic Functional Groups

Silyl ethers are a cornerstone of protecting group chemistry, valued for their ease of formation, stability under a range of reaction conditions, and selective removal. chem-station.com The reactivity and stability of a silyl ether are largely dictated by the steric and electronic nature of the substituents on the silicon atom. beilstein-journals.org Bulky substituents, such as the isopropyl groups in n-Octyldiisopropylchlorosilane, generally increase the stability of the resulting silyl ether. chem-station.com

Table 1: Common Silyl Protecting Groups and Their Relative Stability

| Protecting Group | Abbreviation | Relative Stability (Acidic Conditions) | Relative Stability (Fluoride Conditions) |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000-100,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 5,000 |

| Data compiled from general principles of silyl ether stability. chem-station.com |

In the synthesis of complex molecules with multiple hydroxyl groups, selective protection is crucial. Bulky silylating agents like triisopropylchlorosilane (TIPSCl) and tert-butyldiphenylchlorosilane (TBDPSCl) are known to selectively react with less sterically hindered primary alcohols over secondary or tertiary alcohols. chem-station.com Given the presence of two isopropyl groups and a long n-octyl chain, this compound is expected to exhibit high steric hindrance. This characteristic would theoretically make it a highly selective reagent for the protection of primary alcohols in polyfunctionalized molecules, allowing for subsequent transformations at other positions.

The synthesis of complex natural products, such as prostaglandins, often requires a meticulous strategy of protecting and deprotecting various functional groups. While specific use of this compound in prominent prostaglandin (B15479496) syntheses is not widely documented, the principles of silyl ether protection are fundamental to this field. The stability of silyl ethers can be fine-tuned by the choice of substituents on the silicon. The bulky diisopropyl substitution on this compound would render the corresponding silyl ether robust towards a variety of reaction conditions, potentially including mildly acidic or basic environments where less bulky silyl ethers might be cleaved.

The analysis of small, polar molecules like amino acids by techniques such as gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step to increase their volatility and thermal stability. actascientific.com Silylation is a common derivatization method where active hydrogens on functional groups like amines and carboxylic acids are replaced with a silyl group. actascientific.com While various silylating agents are employed for this purpose, the choice of reagent can influence the chromatographic behavior and mass spectral fragmentation of the resulting derivatives. The introduction of a large, nonpolar group like the n-octyldiisopropylsilyl moiety would significantly increase the lipophilicity and molecular weight of amino acid derivatives. This could be advantageous for separating complex mixtures of amino acids or for achieving specific fragmentation patterns in mass spectrometry for enhanced detection and quantification. nih.govnih.gov

Reagent in Advanced Organic Transformations and Complex Molecule Construction

Beyond its role as a protecting group, the silicon-carbon bond and the reactivity of the chlorosilane functionality open avenues for this compound to participate in more complex synthetic transformations.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful method for forming carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds and for cross-linking polymers. nih.govresearchgate.netmdpi.com This reaction is typically catalyzed by transition metals, most notably platinum and rhodium complexes. researchgate.netbohrium.com Chlorosilanes can be converted to the corresponding hydrosilanes (R3SiH) through reduction. Therefore, this compound could serve as a precursor to n-octyldiisopropylsilane. This hydrosilane, upon addition to an alkene or alkyne, would introduce the bulky and lipophilic n-octyldiisopropylsilyl group into the molecule, a useful strategy for modifying the physical properties of the product. The efficiency and selectivity of such a hydrosilylation reaction would be influenced by the steric bulk of the silane (B1218182) itself. nih.gov

In the field of polymer chemistry, organosilicon compounds can be utilized as cocatalysts, modifiers, or chain transfer agents in polymerization reactions. For instance, in Ziegler-Natta polymerization of olefins like ethylene (B1197577), the nature of the cocatalyst and any external donors can significantly influence the activity of the catalyst and the properties of the resulting polymer. mdpi.com While direct application of this compound in this context is not extensively reported, similar organosilane compounds are known to interact with catalyst components. It is conceivable that a compound like this compound could be used to modify the surface of a heterogeneous catalyst support or to interact with the active sites of a Ziegler-Natta catalyst, potentially altering the molecular weight, molecular weight distribution, and degree of branching in the resulting polyethylene. Additionally, vinylsilanes, which can be synthesized from chlorosilanes, can be copolymerized with ethylene to produce silane-functionalized polyolefins that are crosslinkable. google.com

Stereoselective Transformations Facilitated by Silylation

The steric and electronic properties of silyl ethers can be exploited to direct the stereochemical course of a wide range of chemical reactions. The significant steric hindrance provided by the n-octyldiisopropylsilyl group can be particularly effective in achieving high levels of stereocontrol.

The diastereoselective reduction of β-hydroxy ketones to afford either syn- or anti-1,3-diols is a fundamental transformation in the synthesis of polyketide natural products. The stereochemical outcome of these reductions can often be controlled by the choice of protecting group on the β-hydroxy functionality.

The formation of a bulky n-octyldiisopropylsilyl ether at the β-hydroxy position would be expected to significantly influence the trajectory of an incoming hydride reagent. In substrate-controlled reductions, the bulky silyl ether would likely direct the hydride to the opposite face of the carbonyl group, leading to a high diastereoselectivity. For instance, in a non-chelation-controlled reduction, the steric bulk of the n-octyldiisopropylsilyl group would favor a transition state that minimizes steric interactions, thereby leading to the preferential formation of one diastereomer. The specific outcome (syn or anti) would depend on the adopted conformation of the acyclic ketone (e.g., Felkin-Anh model).

While specific studies employing this compound for this purpose are not prominent, the principle of using sterically demanding silyl ethers to control the diastereoselectivity of such reductions is a cornerstone of modern organic synthesis.

The synthesis of homoallylic alcohols and their subsequent conversion to diols is another area where silyl ethers play a critical role. The stereoselective synthesis of homallylic-substituted diols often involves the reaction of an aldehyde with an allylsilane reagent. The stereochemistry of the resulting homoallylic alcohol can be controlled by the chirality of the catalyst or by using chiral auxiliaries.

Following the formation of a homoallylic alcohol, protection of the newly formed hydroxyl group as a bulky silyl ether, such as an n-octyldiisopropylsilyl ether, can be used to direct subsequent stereoselective reactions on the molecule. For example, a subsequent epoxidation of the double bond followed by ring-opening would lead to a diol. The stereochemical outcome of the epoxidation and the subsequent ring-opening could be influenced by the steric hindrance of the n-octyldiisopropylsilyl ether, directing the reagents to the less hindered face of the molecule. Although direct literature precedence for the use of this compound in this specific context is sparse, the underlying principles of steric control by bulky silyl ethers are broadly applicable.

Advanced Analytical Methodologies for Detection and Quantification in Research

Advanced Chromatographic Techniques for Impurity Profiling and Reaction Monitoring

Chromatographic methods are fundamental for separating and identifying components in a mixture, making them indispensable for the quality control of n-Octyldiisopropylchlorosilane and for monitoring its reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity assessment of this compound. The high separation efficiency of gas chromatography combined with the sensitive and specific detection capabilities of mass spectrometry allows for the identification and quantification of impurities, even at trace levels.

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of the compound.

Impurity Profiling: The manufacturing process of this compound can result in various impurities, such as unreacted starting materials, by-products from side reactions, or degradation products. GC-MS is instrumental in identifying these impurities, which is critical for ensuring the quality and consistency of the final product. For instance, residual solvents or incompletely reacted silane (B1218182) precursors can be readily detected.

Reaction Product Analysis: When this compound is used in chemical reactions, such as the silylation of a substrate, GC-MS can be employed to monitor the progress of the reaction. By analyzing aliquots of the reaction mixture over time, the consumption of the starting material and the formation of the desired product and any by-products can be tracked. This information is vital for optimizing reaction conditions.

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways for alkylsilanes. Cleavage of the Si-Cl bond and fragmentation of the alkyl chains are common fragmentation routes that aid in its identification. The fragmentation of straight-chain alkanes, which are structurally related to the octyl group, typically involves the loss of alkyl radicals, leading to a series of characteristic peaks separated by 14 mass units (CH₂).

| Potential Impurity | Typical GC Retention Time (min) | Key Mass Fragments (m/z) | Potential Source |

| Isopropyl alcohol | 2.5 | 45, 43, 27 | Residual solvent |

| 1-Octene (B94956) | 5.8 | 112, 83, 69, 55, 41 | By-product of synthesis |

| Diisopropyldichlorosilane (B1349932) | 7.2 | 158, 143, 115, 63 | Unreacted starting material |

| n-Octyldiisopropylsilane | 10.5 | 214, 171, 129, 87 | Reduction by-product |

This table is illustrative and based on general knowledge of silane chemistry. Actual values may vary depending on the specific GC-MS conditions.

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique for the analysis of less volatile, thermally labile, or polar compounds. In the context of this compound, LC-MS is particularly useful for analyzing its hydrolysis and condensation products, as well as for characterizing complex mixtures where this silane has been used to modify non-volatile substrates.

Direct analysis of reactive chlorosilanes by LC-MS can be challenging due to their high reactivity with protic solvents commonly used in reversed-phase liquid chromatography. However, this reactivity can be exploited to study the hydrolysis products, such as n-octyldiisopropylsilanol and its subsequent condensation products (disiloxanes and higher-order siloxanes). A study on fluorinated silanes demonstrated that while LC-MS was not suitable for the parent compounds, it was effective for analyzing the siloxanes formed from hydrolysis and condensation. diva-portal.org

LC-MS is also invaluable for analyzing complex biological or environmental samples that have been treated with this compound. For example, if it is used to derivatize a large biomolecule to enhance its hydrophobicity for subsequent analysis, LC-MS can be used to characterize the modified biomolecule.

| Analyte | LC Column Type | Mobile Phase | Ionization Mode | Key Mass Fragments (m/z) |

| n-Octyldiisopropylsilanol | C18 | Acetonitrile (B52724)/Water | ESI+ | [M+H]+, [M-OH]+ |

| Bis(n-octyldiisopropyl)disiloxane | C18 | Acetonitrile/Water | ESI+ | [M+H]+ |

| Silylated Peptide | C18 | Acetonitrile/Water with Formic Acid | ESI+ | Varies depending on peptide |

Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Probes

Spectroscopic techniques provide real-time information about the chemical and physical changes occurring during a reaction, offering insights into reaction kinetics and mechanisms without the need for sample extraction.

While this compound itself does not have strong chromophores in the UV-Vis region, UV-Vis-NIR spectroscopy can be an effective tool for monitoring reactions where either the substrate or the product has a distinct absorption profile. In the context of surface modification, changes in the absorbance or reflectance of the substrate can be monitored in real-time as the silane layer is deposited.

For instance, if this compound is being grafted onto a surface that has a UV-active component, the change in the local chemical environment upon silylation can lead to a shift in the absorption spectrum. This can be particularly powerful when integrated into microfluidic systems, allowing for high-throughput screening of reaction conditions.

| Reaction Parameter | Observed Change in UV-Vis Spectrum | Interpretation |

| Introduction of silane to a UV-active substrate | Shift in λmax or change in absorbance | Adsorption and reaction of the silane on the surface |

| Change in reaction temperature | Increase in the rate of spectral change | Increased reaction rate |

| Change in silane concentration | Faster initial rate of spectral change | Concentration-dependent reaction kinetics |

This table is a conceptual representation of how UV-Vis-NIR could be used for in-situ monitoring, as specific studies on this compound are not available.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in the solid state. It is particularly valuable for studying the structure of this compound once it has been covalently bound to a solid support, such as silica (B1680970).

By analyzing the chemical shifts of nuclei such as ²⁹Si, ¹³C, and ¹H, detailed information about the connectivity and conformation of the surface-bound species can be obtained. For example, ²⁹Si ssNMR can distinguish between different silicon environments, such as unreacted silanols on the silica surface, and the silicon atom of the bonded n-octyldiisopropylsilyl group. A study on n-octadecyltriethoxysilane modified silica surfaces used solid-state ¹³C NMR to show that the alkyl chains adopt a largely extended all-trans conformation. nih.gov

¹³C ssNMR can provide information about the conformation of the octyl and isopropyl groups, while ¹H ssNMR can be used to study the proximity of the silylating agent to the surface and to other molecules.

| Nucleus | Typical Chemical Shift (ppm) | Structural Information |

| ²⁹Si | -100 to -110 | Unreacted Q⁴ silica sites |

| ²⁹Si | -90 to -100 | Surface silanols (Q³) |

| ²⁹Si | +10 to +20 | Covalently bonded n-octyldiisopropylsilyl group (T¹) |

| ¹³C | 10 to 40 | Alkyl carbons of the octyl and isopropyl groups |

| ¹H | 0.5 to 4.0 | Protons of the alkyl groups and surface silanols |

This table provides expected chemical shift ranges based on general knowledge of ssNMR of modified silica surfaces.

Surface-Specific Analytical Methods for Modified Materials

When this compound is used to modify a surface, a suite of surface-specific analytical techniques is required to characterize the resulting layer. These methods provide information on the chemical composition, thickness, morphology, and uniformity of the silane coating.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a surface modified with this compound, XPS can confirm the presence of silicon, carbon, and oxygen (from the substrate) and can provide information about the Si-O-substrate linkages.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces with nanoscale resolution. AFM can be used to visualize the morphology of the silane layer, assess its uniformity, and identify any aggregates or incomplete coverage. Studies on aminosilane-modified surfaces have used AFM to visualize the formation of silane islands. wiley.com

Ellipsometry: Ellipsometry is an optical technique for investigating the dielectric properties (complex refractive index or dielectric function) of thin films. It can be used to measure the thickness of the this compound layer with sub-nanometer precision.

| Analytical Method | Information Obtained | Typical Research Findings for Silanized Surfaces |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding states | Confirmation of Si and C from the silane, analysis of Si 2p peak to confirm Si-O-substrate bonds. strath.ac.uk |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, homogeneity | Visualization of monolayer or multilayer coverage, identification of islands or aggregates of polymerized silane. researchgate.net |

| Ellipsometry | Film thickness, refractive index | Precise measurement of the silane layer thickness, often in the range of a few nanometers for a monolayer. |

| Contact Angle Goniometry | Surface energy, hydrophobicity | Increased water contact angle after modification, indicating a more hydrophobic surface. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. When analyzing a substrate modified with this compound, XPS provides direct evidence of the successful deposition and covalent bonding of the silane monolayer.

Research Findings:

Upon successful silanization, the XPS survey scan of a substrate will reveal the presence of silicon (Si), carbon (C), oxygen (O), and chlorine (Cl) originating from the this compound molecule and the substrate interface. High-resolution scans of the core level spectra for each element provide more detailed chemical state information.

Si 2p Spectrum: The high-resolution Si 2p spectrum is particularly informative. A peak corresponding to the Si-C bond from the silane backbone and a peak corresponding to Si-O bonds formed with the substrate surface would be expected. The binding energy of the Si 2p peak can confirm the formation of a siloxane network (Si-O-Si) if the monolayer has undergone hydrolysis and condensation.

C 1s Spectrum: The C 1s spectrum will be dominated by a main peak corresponding to the aliphatic carbon atoms of the n-octyl chain and the isopropyl groups. Minor shifts in binding energy can distinguish between C-C/C-H and C-Si bonds.

O 1s Spectrum: The O 1s spectrum provides information about the oxygen-containing species on the surface, primarily from the substrate (e.g., SiO₂) and the Si-O-substrate linkages.

Cl 2p Spectrum: The presence of a Cl 2p signal would indicate unreacted chlorosilane groups. A minimal or absent Cl signal is indicative of a complete reaction and a well-formed monolayer.

The quantitative analysis of the atomic concentrations of these elements allows for the determination of the surface coverage and purity of the this compound layer.

| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Assignment |

| C 1s | ~284.8 | 65-75 | C-C, C-H in octyl and isopropyl groups |

| ~284.2 | C-Si | ||

| Si 2p | ~102.5 | 10-15 | Si-O-Substrate, Si-O-Si |

| ~100.7 | Si-C | ||

| O 1s | ~532.5 | 15-20 | Si-O-Substrate, SiO₂ |

| Cl 2p | ~200.0 | < 1 | Residual unreacted chlorosilane |

This table presents expected data for a surface functionalized with this compound. Actual values may vary depending on the substrate and reaction conditions.

Atomic Force Microscopy (AFM) for Surface Morphology and Roughness Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. For surfaces modified with this compound, AFM is instrumental in visualizing the morphology of the resulting monolayer and quantifying changes in surface roughness.

Research Findings:

AFM imaging can reveal the formation of a self-assembled monolayer (SAM) of this compound on a substrate. In the initial stages of monolayer formation, AFM can visualize the growth of islands of the silane, which eventually coalesce to form a complete layer.

Topographical Imaging: Tapping-mode AFM is often employed to minimize damage to the soft organic monolayer. The resulting images can show the uniformity and completeness of the silane coating. Defects in the monolayer, such as pinholes or aggregates, can also be identified.

Surface Roughness Analysis: A key parameter obtained from AFM is the root-mean-square (RMS) roughness. A smooth, well-ordered monolayer of this compound is expected to result in a low RMS roughness value. An increase in roughness might indicate incomplete monolayer formation, molecular aggregation, or surface contamination. Comparing the roughness of the substrate before and after silanization provides a quantitative measure of the surface modification.

| Sample | RMS Roughness (nm) | Observations |

| Uncoated Substrate | 0.2 - 0.5 | Typically a smooth surface prior to modification. |

| Substrate with this compound monolayer | 0.3 - 0.8 | A slight increase in roughness is expected due to the presence of the organic layer. A significant increase may indicate a disordered or incomplete monolayer. |

This table illustrates typical AFM roughness data for a surface before and after modification with this compound. The exact values are dependent on the substrate and deposition method.

Small-Angle X-ray Scattering (SAXS) for Nanoparticle Structure and Interface Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for characterizing the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. nih.gov When nanoparticles are functionalized with this compound, SAXS can provide detailed information about the size, shape, and surface structure of the coated nanoparticles. nih.gov

Research Findings:

In a typical SAXS experiment, a beam of X-rays is passed through a dispersion of the functionalized nanoparticles, and the scattered X-rays are detected at very small angles. The resulting scattering pattern contains information about the electron density fluctuations in the sample.

Nanoparticle Size and Shape: The analysis of the SAXS curve can determine the average size, size distribution, and shape of the nanoparticle core.

Ligand Shell Characterization: The presence of the this compound shell on the nanoparticle surface alters the scattering profile. By modeling the SAXS data, it is possible to determine the thickness and electron density of the organic shell. This provides a measure of the grafting density of the silane molecules on the nanoparticle surface.

Interparticle Interactions: The structure factor, derived from the SAXS data, gives insight into the interactions between the functionalized nanoparticles in the dispersion. This can reveal information about their stability and tendency to aggregate.

| Parameter | Description | Expected Findings for this compound Functionalized Nanoparticles |

| Radius of Gyration (Rg) | A measure of the overall size of the nanoparticle and its organic shell. | An increase in Rg compared to the uncoated nanoparticles, corresponding to the thickness of the silane layer. |

| Shell Thickness | The thickness of the this compound layer on the nanoparticle surface. | Typically in the range of 1-2 nm, consistent with the length of the n-octyl chain and the diisopropylsilyl group. |

| Scattering Length Density (SLD) of the Shell | Related to the electron density of the organic layer. | A value consistent with the elemental composition of this compound. |

This table outlines the key parameters that can be obtained from SAXS analysis of nanoparticles functionalized with this compound and the expected qualitative results.

Emerging Research Directions and Future Perspectives for N Octyldiisopropylchlorosilane

Development of Novel n-Octyldiisopropylchlorosilane Derivatives with Tuned Reactivity and Functionality

Research is actively pursuing the synthesis of novel derivatives of this compound to expand its utility. The primary focus is on modifying the chloro group with other functional moieties to tune the compound's reactivity and introduce new functionalities. By replacing the chlorine atom, derivatives with tailored properties for specific applications can be created.

Key areas of development include:

Alkoxy- and Aryloxysilanes: Substitution of the chloride with various alcohol and phenol (B47542) groups can create a library of derivatives with different hydrolysis rates and surface energies.

Aminosilanes: Reaction with amines leads to the formation of aminosilanes, which can alter the surface chemistry, introducing basic sites and potential for further functionalization.

Hydrosilanes: Reduction of the chlorosilane to the corresponding hydrosilane (n-octyldiisopropylsilane) would create a potent and selective reducing agent, a direction of interest in green synthesis. zmsilane.com

These synthetic strategies allow for fine-tuning of properties such as solubility, thermal stability, and adhesive characteristics, opening up new applications in surface science and polymer chemistry.

Sustainable Synthesis and Green Chemistry Approaches in its Production and Application

The chemical industry is increasingly focusing on sustainable practices, and the synthesis of organosilanes is no exception. dntb.gov.uaresearchgate.net Traditional methods for producing chlorosilanes can be energy-intensive and utilize hazardous materials. Research is therefore exploring greener routes for the production and application of this compound.

Current research focuses on several key principles of green chemistry:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Investigating the potential of using bio-derived sources for the alkyl chain component.

Catalytic Reagents: Employing catalytic methods over stoichiometric ones to reduce waste. researchgate.net

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure. mdpi.com

Safer Solvents: Replacing traditional organic solvents with more environmentally benign alternatives.

One promising approach is the direct synthesis method, which involves the reaction of elemental silicon with alcohols or alkyl halides, potentially reducing the reliance on chlorine-based chemistry. mdpi.com The application of these principles aims to reduce the environmental footprint associated with the lifecycle of this compound.

Integration into Advanced Functional Materials and Devices for Next-Generation Technologies

A major application of this compound lies in its ability to form self-assembled monolayers (SAMs) on various substrates like silicon, glass, and metal oxides. researchgate.netaps.orgtue.nl These monolayers are highly ordered and can dramatically alter the surface properties of the material. The n-octyl chain provides a hydrophobic character, while the bulky diisopropyl groups influence the packing density and stability of the monolayer.

The integration of these SAMs is being explored in a variety of advanced materials and devices:

Electronics: As dielectric layers in organic field-effect transistors (OFETs) and as passivation layers to protect surfaces from moisture and corrosion.

Biosensors: To create hydrophobic barriers that can control the attachment of biomolecules, reducing non-specific binding and improving sensor selectivity. aps.org

Medical Devices: To impart biocompatibility and reduce biofouling on implants and other medical equipment. nmi.denih.gov

Superhydrophobic Surfaces: The creation of water-repellent surfaces for applications ranging from self-cleaning glass to low-friction coatings.

The table below illustrates the typical effect of surface modification with an alkylsilane on the hydrophobicity of a silicon substrate.

| Property | Unmodified Silicon | Silicon Modified with this compound |

| Water Contact Angle | ~30-40° | >100° |

| Surface Energy | High | Low |

| Wettability | Hydrophilic | Hydrophobic |

This is an interactive data table. The values are representative and can vary based on substrate preparation and monolayer quality.